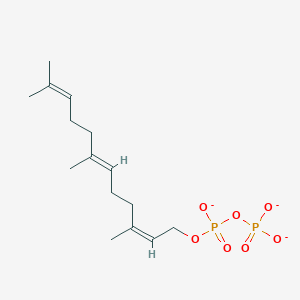
2-cis,6-trans-Farnesyl diphosphate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cis,6-trans-farnesyl diphosphate(3-) is trianion of 2-cis,6-trans-farnesyl diphosphate arising from deprotonation of the diphosphate OH groups; major species at pH 7.3. It is a conjugate base of a 2-cis,6-trans-farnesyl diphosphate.
Aplicaciones Científicas De Investigación
Enzyme Catalysis and Reaction Mechanisms
2-cis,6-trans-Farnesyl diphosphate is involved in various enzymatic processes. For instance, octaprenyl diphosphate synthase (OPPs) and undecaprenyl diphosphate synthases (UPPs) use it in reactions with isopentenyl diphosphate to produce compounds with trans- and cis-double bonds, displaying distinct reaction mechanisms for cis- and trans-prenyltransferases (Lu, Liu, & Liang, 2009).
Biochemical Synthesis and Isomerization
2-cis,6-trans-Farnesyl diphosphate plays a crucial role in the biochemical synthesis of various compounds. Enzymes from Andrographis tissue culture utilize it for hydrolysis and isomerization processes, creating different forms of farnesol (Mackie & Overton, 1977).
Involvement in Polyisoprene Biosynthesis
In plants, this compound is essential for cis-1,4-polyisoprene (natural rubber) biosynthesis. It acts as a small transallylic diphosphate initiator for the elongation process. The enzyme systems in plants mirror those in animals, where trans-prenyl transferases are soluble enzymes, and cis-prenyl transferases are membrane-bound (Cornish, 1993).
Role in Bacterial Peptidoglycan Biosynthesis
2-cis,6-trans-Farnesyl diphosphate is integral to bacterial peptidoglycan biosynthesis. A key enzyme, undecaprenyl diphosphate synthase (UPPS), mediates this process by catalyzing reactions involving isopentenyl diphosphate (IPP) (Teng & Liang, 2012).
Applications in Enzyme Inhibition Studies
This compound is used in enzyme inhibition studies, such as analyzing the inhibition kinetics of sesquiterpene cyclases, which are essential for biosynthesis of various compounds in nature (Chen & Chiu, 2006).
Insights into Enzyme-Catalyzed Cyclization Pathways
2-cis,6-trans-Farnesyl diphosphate aids in understanding the cyclization pathways catalyzed by enzymes like tobacco 5-epi-aristolochene synthase, providing insights into the diversity of sesquiterpene skeletons in nature (Noel et al., 2010).
Impact on Plant Physiology
Overexpression of farnesyl diphosphate synthase, which utilizes this compound in Arabidopsis mitochondria, affects plant physiology, triggering light-dependent lesion formation and altering cytokinin homeostasis (Manzano et al., 2006).
Structural Insights from Crystallography
The crystal structure of enzymes like undecaprenyl diphosphate synthase, which uses 2-cis,6-trans-Farnesyl diphosphate, provides valuable insights into the mechanism of cis-prenyl chain elongation crucial for bacterial cell walls (Fujihashi et al., 2001).
Design of Photoactive Analogs for Medicinal Studies
Photoactive analogs of this compound are designed for studying isoprenoid-utilizing enzymes, which are significant in drug design and semisynthesis of medicines (Vervacke, Wang, & Distefano, 2013).
Understanding Enzyme Kinetics and Catalytic Mechanisms
The study of 2-cis,6-trans-Farnesyl diphosphate helps in understanding the kinetics and mechanisms of prenyltransferases, crucial for synthesizing various prenyl oligomers or polymers (Liang, 2009).
Propiedades
Nombre del producto |
2-cis,6-trans-Farnesyl diphosphate(3-) |
|---|---|
Fórmula molecular |
C15H25O7P2-3 |
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
[oxido-[(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/p-3/b14-9+,15-11- |
Clave InChI |
VWFJDQUYCIWHTN-PVMFERMNSA-K |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-butyl-2-(2-methylphenyl)-7-propan-2-yl-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B1263924.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-methyl-5-thiadiazolecarboxamide](/img/structure/B1263925.png)

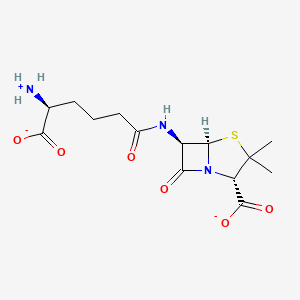

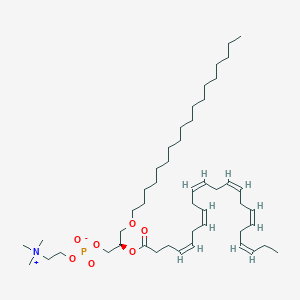
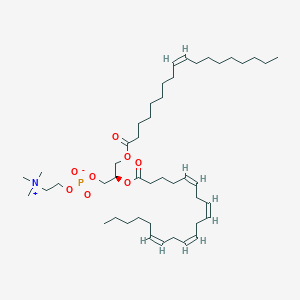

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1263937.png)
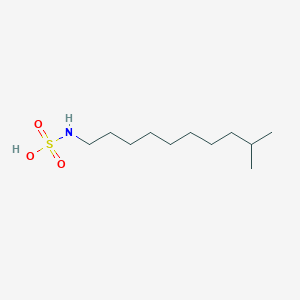
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide](/img/structure/B1263939.png)
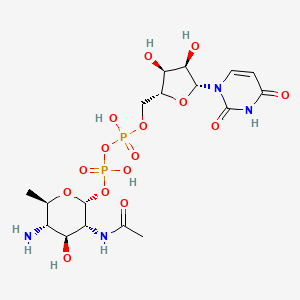
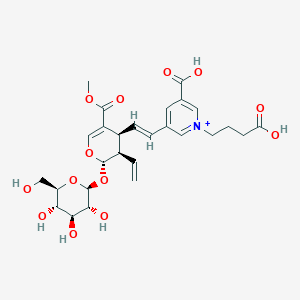
![18-(3-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263946.png)